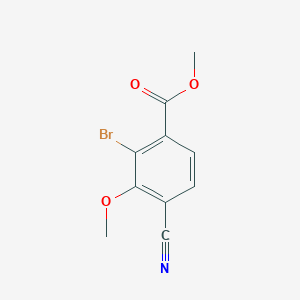

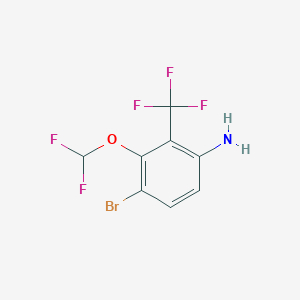

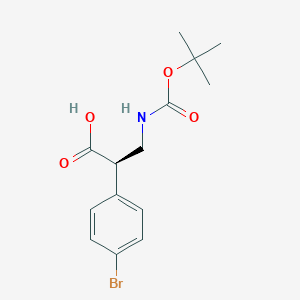

(R)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“®-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid” is a complex organic compound. It contains a boronic acid group, which is a trivalent boron-containing organic compound that possesses one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . Boronic acids are not found in nature and are derived synthetically from primary sources of boron .

Synthesis Analysis

The synthesis of boronic acids involves several steps. The first step involves the reaction of the carboxylic acid with PBr3 to form an acid bromide and HBr . The formation of an acid bromide is vital to this reaction because they lack the acidic carboxylic acid proton and can enolize much more readily making α-bromination possible .Molecular Structure Analysis

The molecular structure of boronic acids is unique. The boron atom in boronic acids is sp2-hybridized and possesses a vacant p orbital . This low-energy orbital is orthogonal to the three substituents, which are oriented in a trigonal planar geometry .Chemical Reactions Analysis

Boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . Incorporated in carbohydrates are 1,2-diols, which react with boronic acids through a reversible covalent condensation pathway .Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides . The pKa of the most commonly used phenyl boronic acids and their binding with catechol or d,l-hydrobenzoin as prototypical diols can be determined using 11B NMR spectroscopy .Scientific Research Applications

Medicinal Research and Biotechnological Applications

Cinnamic acid derivatives have been extensively studied for their anticancer potentials, demonstrating that modifications at the phenyl ring or the carboxylic acid functionality can lead to significant medicinal properties (De, Baltas, & Bedos-Belval, 2011). Similarly, compounds like (R)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid, with potential for chemical modification, could be explored for their therapeutic applications.

The role of synthetic phenolic antioxidants, including their environmental occurrence, human exposure, and toxicity, has been reviewed, indicating the relevance of such compounds in both industrial applications and health-related research (Liu & Mabury, 2020). This suggests the importance of understanding the properties and effects of synthetic antioxidants, which may encompass research into compounds like this compound.

Mechanism of Action

Target of Action

Compounds with similar structures, such as boronic acids and their derivatives, have been known to be involved in suzuki–miyaura cross-coupling reactions . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound’s mode of action could be related to its potential to participate in the Suzuki–Miyaura cross-coupling reactions . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound might affect the biochemical pathways involved in the Suzuki–Miyaura cross-coupling reactions . The downstream effects of these reactions could lead to the formation of new carbon–carbon bonds, which are crucial in various biological and chemical processes .

Result of Action

The result of the compound’s action could be the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reactions . These new bonds could lead to the synthesis of new organic compounds with potential biological or chemical applications .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant . Therefore, the compound’s action could be influenced by the presence of different functional groups and the conditions under which the reactions take place .

Future Directions

The unique properties of boronic acids make them particularly attractive for further studies in medicinal chemistry. Their low toxicity and their ultimate degradation into the environmentally friendly boric acid make boronic acids a particularly attractive class of synthetic intermediates . Future research could focus on extending the studies with boronic acids in medicinal chemistry to obtain new promising drugs .

properties

IUPAC Name |

(2R)-2-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFFEPBGLNMTQI-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C1=CC=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.